

Preparation of DSPC Liposomes by Thin-Film Hydration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer that are widely used as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds.[1][2] 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid commonly used in liposome formulations. Its high phase transition temperature ($Tc \approx 55^{\circ}C$) creates a rigid and stable lipid bilayer at physiological temperatures, which minimizes drug leakage and allows for controlled and sustained drug release.[3]

This document provides a detailed protocol for the preparation of DSPC-containing liposomes using the thin-film hydration method followed by extrusion. This technique is one of the most common and straightforward laboratory methods for producing unilamellar vesicles of a defined size.[4][5][6]

Materials and Equipment



Materials	Equipment	
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)	Round-bottom flask	
Cholesterol (Chol)	Rotary evaporator	
1,2-distearoyl-sn-glycero-3- phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)	Vacuum pump	
Organic solvent (e.g., chloroform, methanol, or a mixture)	Water bath or heating block	
Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate buffer)	Vortex mixer	
Drug to be encapsulated	Liposome extruder	
Polycarbonate membranes (e.g., 100 nm pore size)		
Syringes	-	
Dynamic Light Scattering (DLS) instrument	-	
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system	_	

Experimental Protocols

Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This protocol details the formation of unilamellar vesicles with a defined size.

1. Lipid Film Formation:

• Dissolve DSPC and other lipids, such as cholesterol, in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask. A common and stable molar ratio for DSPC to Cholesterol is 55:45.[1]



- Attach the flask to a rotary evaporator.
- Evaporate the organic solvent under reduced pressure. The water bath should be set to a temperature above the phase transition temperature of DSPC (e.g., 60-65°C) to ensure the formation of a thin, uniform lipid film on the flask's inner wall.[4]
- To ensure the complete removal of any residual organic solvent, place the flask under a high vacuum for a minimum of 2 hours.

2. Hydration:

- Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C). For passive loading of a hydrophilic drug, the drug should be dissolved in this buffer.[4]
- Add the warm hydration buffer to the flask containing the dried lipid film. The volume of the buffer will dictate the final lipid concentration.
- Agitate the flask, for instance by vortexing, to detach the lipid film from the glass wall. This
 process results in a milky suspension of multilamellar vesicles (MLVs).[4]
- 3. Size Reduction (Extrusion):
- Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).
- Load the MLV suspension into one of the extruder's syringes.
- Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[4] This procedure yields a translucent suspension of unilamellar liposomes with a size close to that of the membrane pores.

4. Purification:

 To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size-exclusion chromatography or dialysis.[4]



Protocol 2: Active Drug Loading (pH Gradient Method)

This protocol is suitable for ionizable drugs.

- Establish a pH Gradient: Prepare the liposomes using an acidic hydration buffer (e.g., citrate buffer, pH 4). After the extrusion process, replace the external acidic buffer with a buffer of a higher pH (e.g., PBS, pH 7.4). This can be achieved through dialysis or size-exclusion chromatography.
- Drug Incubation: Warm both the liposome suspension and a concentrated solution of the drug to a temperature above the Tc of DSPC (e.g., 60°C).
- Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.
- Incubate the mixture for a specified time (e.g., 30-60 minutes) to allow the uncharged drug to cross the lipid bilayer and become trapped in the acidic core.
- Purification: Remove the unencapsulated drug via size-exclusion chromatography or dialysis.

Characterization of DSPC Liposomes

Thorough characterization is essential to ensure the quality and stability of the liposomal formulation.

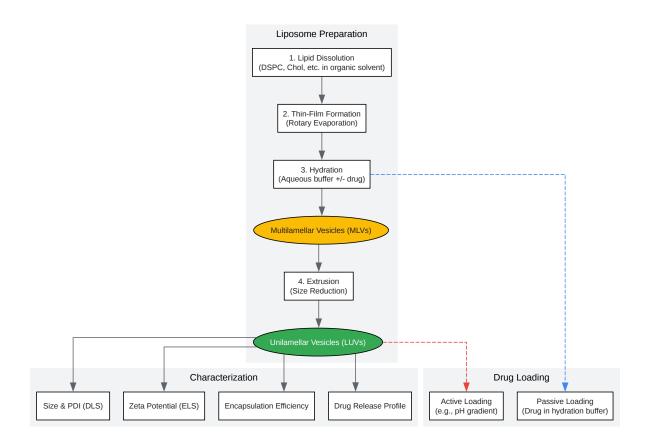


Parameter	Technique	Typical Values	Key Considerations
Mean Hydrodynamic Diameter	Dynamic Light Scattering (DLS)	50 - 200 nm	Influenced by extrusion pressure, filter pore size, and lipid concentration.
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.2	A measure of the width of the particle size distribution.
Zeta Potential	Electrophoretic Light Scattering (ELS)	Neutral to slightly negative	Can be modified by including charged lipids to prevent aggregation.
Encapsulation Efficiency (Passive Loading)	Varies	Typically low	Dependent on drug properties and formulation parameters.
Encapsulation Efficiency (Active Loading)	Varies	Can approach 100%	Suitable for ionizable drugs.
Drug Release	In vitro release assay	Slow release profile	DSPC provides a stable bilayer, minimizing leakage.[7]

To calculate the Encapsulation Efficiency (EE%), the following formula is used: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualized Experimental Workflow





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Caption: Workflow for DSPC liposome preparation and characterization.



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- To cite this document: BenchChem. [Preparation of DSPC Liposomes by Thin-Film Hydration: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578653#how-to-prepare-dspc-liposomes-by-thin-film-hydration]

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